Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

Description

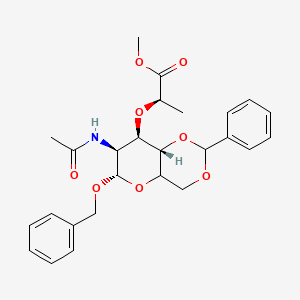

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester (CAS 104371-51-9) is a chemically synthesized derivative of muramic acid, a critical component of bacterial peptidoglycan . Its molecular formula is C₂₆H₃₁NO₈ (molecular weight: 485.53), featuring a benzylidene group at the 4,6-O-positions, an N-acetyl group, and a methyl ester at the muramic acid carboxylate (Figure 1) . This compound is widely used to study bacterial cell wall biosynthesis and antibiotic mechanisms, serving as a substrate or inhibitor in enzymatic assays targeting peptidoglycan hydrolases and synthases .

Properties

IUPAC Name |

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYOCWILIJFUOR-KVFANMLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and benzylidene formation The final step involves the esterification of the carboxyl group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Research Applications

2.1. Bacterial Cell Wall Studies

One of the primary applications of this compound is in the study of bacterial cell walls. The N-acetyl derivative of muramic acid is essential for understanding peptidoglycan biosynthesis, which is vital for bacterial growth and survival. Research has shown that derivatives like Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can improve the incorporation of metabolic glycan probes into bacterial cell walls, facilitating the study of bacterial metabolism and cell wall dynamics .

2.2. Antimicrobial Activity

Due to its structural similarity to components of bacterial cell walls, this compound has been investigated for its potential antimicrobial properties. Studies suggest that modifications to muramic acid derivatives can enhance their efficacy against certain bacterial strains, making them candidates for developing new antibacterial agents .

Pharmaceutical Research

3.1. Drug Development

The unique properties of this compound make it a valuable scaffold in pharmaceutical chemistry. Researchers are exploring its potential as a lead compound for developing novel antibiotics or adjuvants that can enhance the effectiveness of existing antibiotics against resistant bacterial strains .

3.2. Metabolic Labeling Probes

This compound has been utilized in metabolic labeling studies to trace bacterial metabolism. By modifying the structure of muramic acid derivatives, researchers have developed probes that can be incorporated into peptidoglycan, allowing for real-time tracking of bacterial growth and response to treatments .

Table 1: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves its interaction with specific molecular targets in bacterial cells. It is believed to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption can lead to weakened cell walls and ultimately, bacterial cell death. The compound’s effects are mediated through pathways involving enzymes responsible for peptidoglycan biosynthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituents

The compound’s biological utility arises from its protective groups (benzylidene, methyl ester) and stereochemistry. Below is a comparison with key analogs:

Table 1: Structural Comparison of Muramic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester | 104371-51-9 | C₂₆H₃₁NO₈ | 485.53 | 4,6-O-benzylidene, methyl ester |

| Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester | 107671-54-5 | C₂₆H₃₃NO₈ | 487.54 | 6-O-benzyl, methyl ester |

| Benzyl N-Acetyl-4,6-O-benzylidene-a-isomuramic Acid Methyl Ester (isomer) | 104371-52-0 | C₂₆H₃₁NO₈ | 485.53 | 4,6-O-benzylidene, stereoisomeric configuration |

| Benzyl 4-O-(2-Acetamido-2-deoxy-3,4,6-Tri-O-acetyl-β-D-glucopyranosyl)-N-acetyl-alpha-D-muramic Acid Methyl Ester | - | C₄₀H₅₂N₂O₁₆ | 816.84 | Tri-O-acetyl glucopyranosyl, additional acetamido group |

Key Observations :

- The 4,6-O-benzylidene group in the parent compound enhances rigidity and resistance to enzymatic cleavage compared to the 6-O-benzyl analog (CAS 107671-54-5), which lacks the cyclic protecting group .

- The derivative with a tri-O-acetyl glucopyranosyl substituent (C₄₀H₅₂N₂O₁₆) introduces bulkier groups, increasing molecular weight and complexity for targeted antibacterial studies .

Key Findings :

- The parent compound’s 4,6-O-benzylidene group mimics the transition state of peptidoglycan intermediates, making it ideal for studying enzymes like MurG and transpeptidases .

- The 6-O-benzyl analog (CAS 107671-54-5) shows moderate lysozyme inhibition due to reduced steric hindrance compared to the cyclic benzylidene .

Analytical Challenges

- Separation of stereoisomers (e.g., alpha-D vs. a-isomuramic acid) often requires advanced chromatographic techniques, such as gas-liquid chromatography with trimethylsilyl derivatives .

Biological Activity

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester (CAS Number: 104371-51-9) is a derivative of muramic acid, which is a crucial component of bacterial cell walls. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory research.

- Molecular Formula : C26H31NO8

- Molecular Weight : 485.53 g/mol

- Structural Features : The compound features an N-acetyl group and benzylidene modifications that enhance its solubility and reactivity compared to natural muramic acid .

The biological activity of this compound is primarily attributed to its structural similarity to components found in bacterial peptidoglycan. This similarity allows the compound to interfere with bacterial cell wall synthesis, potentially inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit the growth of various bacteria by disrupting the synthesis of peptidoglycan, which is essential for maintaining bacterial cell wall integrity. Studies have shown that derivatives like this compound can bind to biological receptors involved in immune responses, mimicking natural ligands that activate immune pathways .

Immunomodulatory Effects

In addition to its antimicrobial properties, this compound has been studied for its immunomodulatory effects. It interacts with Toll-like receptors (TLRs), which play a critical role in the innate immune response. By activating these receptors, the compound may enhance immune activation or modulation, influencing overall immune responses.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Immunological Impact :

- Research highlighted that this compound could enhance dendritic cell activation through TLR pathways, promoting a more robust adaptive immune response. This was evidenced by increased cytokine production in vitro when exposed to the compound.

-

Comparative Analysis :

- A comparative study with other muramic acid derivatives indicated that this compound had superior solubility and reactivity, leading to higher biological activity levels.

Data Table: Comparison of Muramic Acid Derivatives

| Compound Name | Molecular Formula | Antimicrobial Activity | Immunomodulatory Effect |

|---|---|---|---|

| This compound | C26H31NO8 | High | Yes |

| N-Acetylmuramic Acid | C12H19N1O7 | Moderate | No |

| Muramic Acid | C12H19N1O5 | Low | No |

Q & A

Basic Research Questions

Q. How is Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester synthesized for peptidoglycan intermediate studies?

- Methodological Answer : The compound is synthesized via sequential protection and glycosylation steps. The benzylidene group is introduced at the 4,6-positions of muramic acid to stabilize the sugar ring during subsequent reactions. For example, MurNAc pyrophosphate derivatives (e.g., P1-Citronellyl-P2-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala pyrophosphate) are prepared using this compound as a key intermediate. The benzyl ester at the carboxyl group and methyl ester at the anomeric position are retained to prevent unwanted hydrolysis during solid-phase synthesis .

Q. What is the functional significance of the benzylidene protecting group in this compound?

- Methodological Answer : The 4,6-O-benzylidene acetal protects the hydroxyl groups at C4 and C6, preventing undesired side reactions (e.g., oxidation or glycosidic bond cleavage) during enzymatic or chemical modifications. This protection is critical for regioselective functionalization of the muramic acid scaffold, such as introducing amino acid residues or phosphates in peptidoglycan analogs. Deprotection is typically achieved via acid hydrolysis (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How do analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Gas-liquid chromatography (GLC) coupled with mass spectrometry is employed to separate and identify trimethylsilylated derivatives. For instance, N-acetyl-4,6-bis-O-(trimethylsilyl) methyl ester derivatives are analyzed using GLC with OV-17-coated columns, where temperature gradients (5°C/min) enhance resolution. This method distinguishes between manno- and gluco-muramic acid isomers, which are challenging to separate via paper chromatography .

Q. What experimental strategies address contradictions in solvent-dependent reactivity during peptide coupling?

- Methodological Answer : Discrepancies in reactivity (e.g., ester hydrolysis vs. amide bond formation) are mitigated by optimizing solvent polarity and reaction temperature. For example:

- Polar aprotic solvents (DMF) : Promote coupling reactions (e.g., benzylation of hydroxyl groups using K₂CO₃ at 70°C) while minimizing ester hydrolysis .

- Nonpolar solvents (toluene) : Reduce side reactions in hydrogenolysis steps (e.g., benzyl ester deprotection with H₂/Pt) .

Kinetic monitoring via HPLC or TLC is recommended to validate reaction progress .

Q. How does the compound's stereochemistry influence its role in bacterial cell wall mimicry?

- Methodological Answer : The α-D-configuration at the anomeric center ensures compatibility with bacterial transglycosylases, enabling the compound to act as a substrate analog in peptidoglycan biosynthesis assays. For example, its incorporation into lipid II analogs allows real-time monitoring of polymerization inhibition by antibiotics like ramoplanin. Stereochemical integrity is verified via NMR (¹H and ¹³C) and circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. Why do studies report varying yields in benzylidene acetal deprotection?

- Methodological Answer : Inconsistent yields arise from differences in acid strength and reaction duration. For instance:

- HBr in acetic acid : Achieves >90% deprotection but risks glycosidic bond cleavage if prolonged.

- Dilute HCl : Reduces side reactions but requires extended reaction times (24–48 hrs).

Optimization via time-course studies (sampling at 1-hr intervals) and LC-MS analysis is advised to balance efficiency and product stability .

Methodological Best Practices

Q. What protocols ensure reproducibility in automated peptide synthesis using this compound?

- Stepwise Recommendations :

Protection : Use methyl or benzyl esters to block carboxyl groups during solid-phase synthesis.

Deprotection : Apply hydrogenolysis (H₂/Pd-C) for benzyl esters or saponification (NaOH/MeOH) for methyl esters.

Quality Control : Validate intermediate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.